molecular formula C14H10BrFO2 B14018586 4-(Benzyloxy)-3-bromo-2-fluorobenzaldehyde

4-(Benzyloxy)-3-bromo-2-fluorobenzaldehyde

Cat. No.: B14018586
M. Wt: 309.13 g/mol
InChI Key: YOZBIKCUSYHUMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Benzyloxy)-3-bromo-2-fluorobenzaldehyde is an organic compound that belongs to the class of aromatic aldehydes. It is characterized by the presence of a benzyl ether group, a bromine atom, and a fluorine atom attached to a benzene ring, along with an aldehyde functional group. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)-3-bromo-2-fluorobenzaldehyde typically involves multi-step organic reactions. One common method includes the bromination of 4-(Benzyloxy)-2-fluorobenzaldehyde using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques like recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)-3-bromo-2-fluorobenzaldehyde undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzaldehydes.

    Oxidation: Formation of 4-(Benzyloxy)-3-bromo-2-fluorobenzoic acid.

    Reduction: Formation of 4-(Benzyloxy)-3-bromo-2-fluorobenzyl alcohol.

Scientific Research Applications

4-(Benzyloxy)-3-bromo-2-fluorobenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-3-bromo-2-fluorobenzaldehyde depends on its specific application. In biochemical assays, it may act as an inhibitor or substrate for certain enzymes, interacting with active sites and affecting enzyme activity. The presence of electron-withdrawing groups like bromine and fluorine can influence its reactivity and binding affinity to molecular targets .

Comparison with Similar Compounds

4-(Benzyloxy)-3-bromo-2-fluorobenzaldehyde can be compared with other similar compounds such as:

Properties

Molecular Formula

C14H10BrFO2

Molecular Weight

309.13 g/mol

IUPAC Name

3-bromo-2-fluoro-4-phenylmethoxybenzaldehyde

InChI

InChI=1S/C14H10BrFO2/c15-13-12(7-6-11(8-17)14(13)16)18-9-10-4-2-1-3-5-10/h1-8H,9H2

InChI Key

YOZBIKCUSYHUMO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C(=C(C=C2)C=O)F)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.